molecular formula C10H14 B6181010 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers CAS No. 2680530-41-8

4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers

Cat. No. B6181010
CAS RN: 2680530-41-8
M. Wt: 134.2
InChI Key:
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Description

4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers (4-EDM) is a cyclic hydrocarbon compound composed of two chiral centers, which are responsible for its stereoisomerism. 4-EDM is a versatile compound that has been used in a variety of scientific research applications, ranging from drug design to biochemical and physiological research.

Scientific Research Applications

4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers has been used in a variety of scientific research applications, ranging from drug design to biochemical and physiological research. One of the most common applications of 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers is in the field of drug design, where it is used to study the structure-activity relationships of various drug compounds. 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers has also been used to study the mechanisms of action of various drugs, as well as to investigate the biochemical and physiological effects of these drugs. Additionally, 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers has been used in laboratory experiments to study the interaction of various enzymes with small molecules, as well as to study the effects of various drugs on the human body.

Mechanism of Action

The mechanism of action of 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers is not fully understood, but it is believed to involve the formation of a complex between the 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers molecule and the enzyme or receptor to which it binds. This complex then acts as a catalyst, facilitating the biochemical reaction that is being studied. The exact mechanism of action of 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers is still the subject of ongoing research.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers are still not fully understood, but it is believed to have a variety of effects on the human body. It is believed to act as an agonist of certain receptors in the human body, which can lead to a variety of physiological effects. Additionally, 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers has been shown to have a variety of effects on the biochemical pathways of the body, including the inhibition of certain enzymes and the stimulation of others.

Advantages and Limitations for Lab Experiments

4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is also relatively stable, meaning that it can be stored for a long period of time without significant degradation. Additionally, 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers is soluble in a variety of solvents, making it easy to use in laboratory experiments. However, there are some limitations to the use of 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers in laboratory experiments. For example, it is a chiral compound, meaning that it can form multiple stereoisomers, which can complicate experiments. Additionally, 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers is relatively toxic and should be handled with care.

Future Directions

There are a variety of potential future directions for the use of 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers in scientific research. One potential direction is the use of 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers in drug design and development, as it can be used to study the structure-activity relationships of various drug compounds. Additionally, 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers could be used to study the biochemical and physiological effects of various drugs, as well as to investigate the mechanisms of action of various drugs. Finally, 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers could be used to study the interaction of various enzymes with small molecules, as well as to study the effects of various drugs on the human body.

Synthesis Methods

The synthesis of 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers involves the use of a variety of organic reagents, including lithium diisopropylamide (LDA), 1,3-dimethylcyclohex-1-ene, and ethynyl bromide. The reaction starts with the addition of LDA to the 1,3-dimethylcyclohex-1-ene, which results in the formation of a lithium enolate. This intermediate is then reacted with ethynyl bromide, resulting in the formation of 4-ethynyl-1,3-dimethylcyclohex-1-ene, Mixture of diastereomers. The reaction is typically carried out in a dry solvent such as dichloromethane or tetrahydrofuran, and the reaction time is typically around 1 hour.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-ethynyl-1,3-dimethylcyclohex-1-ene involves the addition of an ethynyl group to a cyclohexene ring. This can be achieved through a series of reactions starting with a cyclohexene derivative and an alkyne.", "Starting Materials": [ "1,3-dimethylcyclohexene", "acetylene", "sodium amide", "diethyl ether", "chloroform", "sulfuric acid", "sodium bicarbonate", "magnesium sulfate", "sodium sulfate", "anhydrous magnesium sulfate", "sodium hydroxide", "water" ], "Reaction": [ "1. Dissolve 1,3-dimethylcyclohexene in diethyl ether and add sodium amide to the solution.", "2. Add acetylene dropwise to the reaction mixture and stir for several hours.", "3. Quench the reaction with chloroform and wash the organic layer with water.", "4. Dry the organic layer with magnesium sulfate and evaporate the solvent.", "5. Distill the crude product to obtain a mixture of diastereomers.", "6. Dissolve the mixture in chloroform and add sulfuric acid.", "7. Extract the organic layer with sodium bicarbonate and wash with water.", "8. Dry the organic layer with anhydrous magnesium sulfate and evaporate the solvent.", "9. Dissolve the residue in chloroform and add sodium hydroxide.", "10. Extract the organic layer with water and dry with sodium sulfate.", "11. Evaporate the solvent to obtain the final product, 4-ethynyl-1,3-dimethylcyclohex-1-ene." ] }

CAS RN

2680530-41-8

Molecular Formula

C10H14

Molecular Weight

134.2

Purity

95

Origin of Product

United States

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